molecular formula C7H14O B6588307 3-cyclopropyl-2-methylpropan-1-ol CAS No. 1340572-95-3

3-cyclopropyl-2-methylpropan-1-ol

Cat. No.: B6588307
CAS No.: 1340572-95-3
M. Wt: 114.2
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Description

3-Cyclopropyl-2-methylpropan-1-ol is a branched primary alcohol characterized by a hydroxyl group at the terminal carbon (C1), a methyl group at C2, and a cyclopropyl substituent at C3. Its molecular formula is C₇H₁₄O, with a molecular weight of 114 g/mol.

Properties

CAS No.

1340572-95-3

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-methylpropan-1-ol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alcohol to its corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

3-cyclopropyl-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopropyl group may contribute to the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Cyclopropyl-2-Methylpropan-1-Ol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Boiling Point (°C, est.) Water Solubility (est.) Regulatory Notes
This compound C₇H₁₄O 114 Primary alcohol 2-methyl, 3-cyclopropyl ~180–190 Low Limited data; handle per general alcohol guidelines
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.45 Secondary alcohol, Chloride 2-methyl, 1-chloro ~140–150 Moderate Toxic; strict first aid required
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178 Primary alcohol 2,2-dimethyl, 3-(3-tolyl) ~250–260 Very low IFRA-regulated; fragrance usage limits

Physical and Chemical Properties

  • Boiling Point: The cyclopropyl substituent increases molecular weight compared to 1-chloro-2-methyl-2-propanol but reduces boiling point relative to the aromatic 2,2-dimethyl-3-(3-tolyl)propan-1-ol. Cyclopropane’s ring strain may lower thermal stability .
  • Solubility: The nonpolar cyclopropyl group reduces water solubility compared to the more polar 1-chloro-2-methyl-2-propanol. The tolyl-substituted analogue exhibits even lower solubility due to its aromatic hydrophobicity .

Regulatory and Industrial Relevance

  • Industrial Handling : Purification methods for alcohols (e.g., distillation, drying agents like molecular sieves) apply broadly .

Notes and Limitations

  • Direct experimental data on this compound are absent in available literature; comparisons rely on structural analogues and physicochemical principles.
  • Safety protocols for similar alcohols (e.g., eye rinsing, avoiding ingestion) should be prioritized until compound-specific studies confirm risks .
  • Further research is needed to validate inferred properties, particularly cyclopropane’s impact on stability and bioactivity.

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